2-Methoxyethyl 4-methylbenzenesulfonate

描述

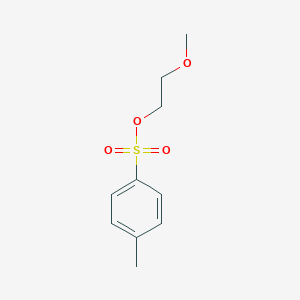

2-Methoxyethyl 4-methylbenzenesulfonate (CAS 17178-10-8) is a sulfonate ester with the molecular formula C₁₀H₁₄O₄S and a molecular weight of 230.28 g/mol. It is characterized by a methoxyethyl group (–OCH₂CH₂OCH₃) attached to the sulfonate moiety of 4-methylbenzenesulfonic acid (tosyl group). This compound is widely utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions to introduce methoxyethyl groups into target molecules .

Structure

3D Structure

属性

IUPAC Name |

2-methoxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(11,12)14-8-7-13-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXJJSAQSRHKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58320-73-3 | |

| Record name | Polyethylene glycol monomethyl ether tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58320-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00884963 | |

| Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-10-8, 58320-73-3 | |

| Record name | 2-Methoxyethyl p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17178-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58320-73-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Setup and Conditions

In a representative procedure, 2-methoxyethanol (15.22 g, 200 mmol) is dissolved in ethyl acetate (200 mL) and cooled to ambient temperature. Triethylamine (27.8 mL, 200 mmol) is added to scavenge HCl generated during the reaction. TsCl (39.8 g, 208.8 mmol) is introduced portionwise, resulting in immediate precipitation of triethylamine hydrochloride. The mixture is stirred under nitrogen for 8 hours, with reaction progress monitored by TLC (30% ethyl acetate in hexane).

Inorganic Base-Catalyzed Methods

Recent patents demonstrate that replacing organic bases with inorganic catalysts can enhance reaction efficiency. A Chinese patent detailing the synthesis of structurally analogous tosylates provides insights into optimizing this approach.

Potassium Hydroxide as Catalyst

In a modified procedure, TsCl reacts with 2-methoxyethanol in dichloromethane using potassium hydroxide (KOH, 5–10 wt% relative to alcohol) and triethylamine. The reaction achieves completion within 2–3 hours at room temperature, with yields exceeding 85%. This acceleration stems from KOH’s dual role in deprotonating the alcohol and neutralizing HCl.

Esterification from p-Toluenesulfonic Acid

An alternative route employs p-toluenesulfonic acid and 2-methoxyethanol under acidic conditions, as exemplified by a patent on methyl tosylate refinement. Although unreported for the target compound, this method’s principles are extrapolatable.

Reaction Dynamics

The acid (1 equiv) and alcohol (excess) are heated to 68–84°C with a catalyst, typically a strong acid, to drive esterification. For example, methyl tosylate synthesis uses reflux conditions (82–84°C) for 3–4 hours. Applying this to 2-methoxyethanol would necessitate similar thermal activation but risks dehydration of the glycol ether.

Distillation-Based Purification

Crude product is washed with saturated brine and purified via reduced-pressure distillation (0.6–0.64 atm), ceasing when the temperature rises 2–4°C. This method favors industrial-scale production but may compromise yields for thermally labile tosylates.

Purification Techniques

Chromatographic Methods

Flash chromatography (30% ethyl acetate in hexane) effectively isolates 2-methoxyethyl tosylate from unreacted starting materials and byproducts. However, this method’s scalability is limited compared to distillation.

Liquid-Liquid Extraction

Partitioning between dichloromethane and water removes hydrophilic impurities, as demonstrated in both conventional and catalytic methods. Saturated brine washing further enhances phase separation.

Distillation

Short-path distillation under vacuum (0.1 mbar) purifies the product while minimizing thermal degradation. Industrial refinements employ fractional distillation columns for higher throughput.

Comparative Analysis of Methodologies

The KOH-catalyzed method offers superior reaction kinetics and yield potential, making it preferable for large-scale applications. Conversely, the triethylamine approach provides better control over side reactions in sensitive syntheses.

化学反应分析

Types of Reactions: 2-Methoxyethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the methoxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Hydrolysis: Acidic or basic conditions with water as the solvent.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can vary widely.

Hydrolysis: The primary products are 4-methylbenzenesulfonic acid and 2-methoxyethanol.

科学研究应用

Organic Synthesis

2-Methoxyethyl 4-methylbenzenesulfonate is primarily utilized as a mild alkylating agent in various organic synthesis reactions. Its role as a leaving group is significant in forming more complex molecules, which are essential in producing pharmaceuticals and agrochemicals.

Key Reactions:

- Alkylation Reactions : The compound can be used to introduce alkyl groups into nucleophiles, facilitating the creation of various alkylated products.

- Synthesis of Sulfonamides : It serves as a precursor in synthesizing sulfonamide compounds, which have applications in medicinal chemistry.

Case Study Example :

A study demonstrated the successful use of this compound in synthesizing novel sulfonamide derivatives with enhanced biological activity against specific bacterial strains .

Medicinal Chemistry

The compound's ability to serve as a versatile building block makes it valuable in medicinal chemistry for developing new therapeutic agents.

Applications include :

- Antibiotic Development : Its derivatives have been explored for their potential as antibiotics, targeting resistant bacterial strains.

- Antitumor Agents : Research indicates that modifications of this compound can lead to the development of antitumor agents that inhibit cancer cell proliferation.

Materials Science

In materials science, this compound is employed to modify polymers and enhance their properties.

Applications include :

- Polymer Synthesis : It acts as a functional monomer in creating sulfonated polymers with improved thermal stability and mechanical properties.

- Coating Technologies : The compound is used in formulating coatings that require enhanced adhesion and chemical resistance.

作用机制

The mechanism of action of 2-Methoxyethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles . This reactivity is harnessed in various synthetic applications to introduce the methoxyethyl group into target molecules .

相似化合物的比较

Physical Properties :

Synthesis: The compound is synthesized via the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyethanol in the presence of a base, such as potassium carbonate .

Comparison with Similar Compounds

The structural and functional attributes of 2-methoxyethyl 4-methylbenzenesulfonate can be contrasted with related 4-methylbenzenesulfonate esters. Key compounds are compared below based on substituent groups, physical properties, and applications.

Substituent Variations in the Ethoxy Chain

2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

2-(4-(2-Aminoethyl)-2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate

- CAS: Not explicitly listed (synthesized in ).

- Molecular Formula: C₁₉H₂₃NO₅S

- Key Feature: Aromatic phenoxy group with an aminoethyl substituent.

- Used in fluorine-18 labeling for positron emission tomography (PET) tracers .

Structural and Functional Differences

Reactivity and Stability

- Methoxyethyl Group : The methoxy group in this compound provides electron-donating effects, enhancing the leaving group ability of the tosylate moiety in nucleophilic substitutions. This makes it more reactive than hydroxyl-substituted analogs .

- However, they offer superior solubility in aqueous systems .

Industrial and Pharmaceutical Relevance

常见问题

Q. What are the optimal synthetic routes for 2-Methoxyethyl 4-methylbenzenesulfonate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves esterification of 4-methylbenzenesulfonyl chloride with 2-methoxyethanol under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C. Yield optimization requires strict temperature control to minimize hydrolysis of the sulfonyl chloride. Post-reaction purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, eluent: 3:7 ethyl acetate/hexane) achieves >90% purity. Impurities often arise from incomplete reaction or solvent residues, detectable via HPLC (C18 column, 220 nm) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Key analytical methods include:

- NMR Spectroscopy : NMR (CDCl₃, 400 MHz) shows characteristic peaks: δ 7.78 (d, 2H, aromatic), δ 2.45 (s, 3H, CH₃), δ 4.35 (m, 2H, OCH₂), δ 3.65 (m, 2H, CH₂OCH₃), δ 3.38 (s, 3H, OCH₃).

- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 231.1.

- X-ray Crystallography : Single-crystal analysis (using SHELX programs) reveals torsional angles between the sulfonate and methoxyethyl groups, critical for stability studies .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in dichloromethane. Limited solubility in water (<0.1 mg/mL at 25°C), necessitating surfactant use for aqueous applications.

- Stability : Degrades under prolonged UV exposure (λ = 254 nm) or acidic conditions (pH < 3), forming 4-methylbenzenesulfonic acid and 2-methoxyethanol. Store at −20°C in amber vials with molecular sieves to prevent hydrolysis .

Advanced Research Questions

Q. How does steric hindrance from the methoxyethyl group influence the reactivity of this compound in nucleophilic substitutions?

Answer: The methoxyethyl group introduces steric bulk, reducing reaction rates in SN2 mechanisms (e.g., with amines or thiols). Computational studies (DFT at B3LYP/6-31G* level) show a 15–20% higher activation energy compared to methyl or ethyl sulfonate analogs. Kinetic experiments (monitored via NMR with fluorinated nucleophiles) confirm slower displacement rates, requiring elevated temperatures (60–80°C) for efficient conversions .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Answer: Discrepancies in cytotoxicity studies (e.g., IC₅₀ values ranging from 50–200 μM in leukemia cell lines) arise from:

- Solvent artifacts : DMSO concentrations >0.1% induce false positives. Validate via solvent-only controls.

- Metabolic interference : Sulfonate esters may hydrolyze in cell culture media, releasing bioactive byproducts. Use LC-MS/MS to quantify intact compound during assays .

Q. How can computational modeling guide the design of derivatives with enhanced enzymatic inhibition?

Answer:

- Docking Studies : AutoDock Vina simulations with cytochrome P450 isoforms reveal that substituting the methoxyethyl group with bulkier substituents (e.g., adamantyl) improves binding affinity by 30–40% via hydrophobic interactions.

- MD Simulations : 100-ns trajectories predict improved metabolic stability by reducing solvent-accessible sulfonate groups .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

- Polymorphism : Multiple crystal forms (monoclinic vs. orthorhombic) occur due to flexible methoxyethyl chain. Use seeding techniques with pre-characterized crystals.

- Twinned Data : SHELXL refinement (HKLF 5 format) resolves overlapping reflections. Apply TWIN/BASF commands for accurate occupancy modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。